molecular formula C20H34ClN3O4 B590291 (S)-(-)-Celiprolol-d9 Hydrochloride CAS No. 1330266-42-6

(S)-(-)-Celiprolol-d9 Hydrochloride

Cat. No.: B590291
CAS No.: 1330266-42-6
M. Wt: 425.014
InChI Key: VKJHTUVLJYWAEY-CGYOIASKSA-N
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Description

(S)-(-)-Celiprolol-d9 Hydrochloride is a deuterated form of Celiprolol, a beta-blocker used primarily in the treatment of hypertension and angina pectoris. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.

Scientific Research Applications

(S)-(-)-Celiprolol-d9 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Celiprolol.

    Biology: In biological studies, it helps in understanding the pharmacokinetics and pharmacodynamics of beta-blockers.

    Medicine: It is used in clinical research to evaluate the efficacy and safety of Celiprolol in treating cardiovascular diseases.

    Industry: The compound is employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

While specific information on “(S)-(-)-Celiprolol-d9 Hydrochloride” is not available, celiprolol, the parent compound, works by blocking beta-adrenergic receptors in the heart and blood vessels, leading to lower blood pressure and reduced strain on the heart .

Safety and Hazards

As with any medication, celiprolol can have side effects and potential hazards, which can include dizziness, fatigue, and gastrointestinal symptoms. It’s important to use such medications under the supervision of a healthcare provider .

Future Directions

The use of deuterated drugs like “(S)-(-)-Celiprolol-d9 Hydrochloride” is an area of active research. Deuterium can change the drug’s pharmacokinetics without altering its pharmacodynamics, potentially improving the drug’s safety or efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-Celiprolol-d9 Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the deuterium atoms and the formation of the hydrochloride salt. The reaction conditions typically involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Celiprolol-d9 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the deuterated positions, under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically produces alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Celiprolol: The non-deuterated form of (S)-(-)-Celiprolol-d9 Hydrochloride, used for similar therapeutic purposes.

    Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.

    Metoprolol: A beta-blocker that is more selective for beta-1 receptors but has a shorter half-life compared to this compound.

Uniqueness

The primary uniqueness of this compound lies in its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool in pharmacokinetic studies. This property distinguishes it from other beta-blockers and even from its non-deuterated counterpart, Celiprolol.

Properties

IUPAC Name

3-[3-acetyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1/i4D3,5D3,6D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJHTUVLJYWAEY-CGYOIASKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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